molecular formula C13H12ClN B1590477 Diphenylmethanimine hydrochloride CAS No. 5319-67-5

Diphenylmethanimine hydrochloride

Cat. No. B1590477
CAS RN: 5319-67-5
M. Wt: 217.69 g/mol
InChI Key: QXHZCMMSAPYFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylmethanimine hydrochloride is a chemical compound with the molecular formula C13H11N . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The InChI code for Diphenylmethanimine hydrochloride is 1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H . This indicates the presence of a nitrogen atom bonded to a carbon atom, which is further bonded to two phenyl groups .

Scientific Research Applications

1. Application in Synthesis of β-lactam Antibiotics

  • Summary of Application: Diphenylmethyl (DPM) is a carboxyl protecting group often used in the synthesis of β-lactam antibiotics. It is commonly used to protect the carboxyl group on the β-lactam ring for the subsequent complex multi-step synthesis process .
  • Methods of Application: A continuous flow method has been developed to remove DPM for β-lactam antibiotics using cresol in a microreactor . This method is more efficient, faster, and yields higher results for removing DPM .
  • Results or Outcomes: The method has been tested in several marketed β-lactam antibiotics and has shown to be a good choice with high yield and high purity .

2. Application in Synthesis of Di- and Trisubstituted Hydroxylamines

  • Summary of Application: Recent developments suggest that hydroxylamines may have broader applications. This review primarily covers developments in the past 15 years in the preparation of di- and trisubstituted hydroxylamines .
  • Methods of Application: The O-acyl-N,N-disubstituted hydroxylamine moiety has received a great deal of attention on account of its ability to function as an electrophilic nitrogen source .
  • Results or Outcomes: This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures, or of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .

3. Application in Peptide and Protein Science

  • Summary of Application: The Diphenylmethyl (DPM) group has been used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .
  • Methods of Application: Protecting group strategies feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
  • Results or Outcomes: Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

4. Application in Solid Phase Peptide Synthesis

  • Summary of Application: The Diphenylmethyl (DPM) group has been used as a protecting group in solid phase peptide synthesis .
  • Methods of Application: The DPM group was introduced as a Benzyl (Bzl) replacement and has featured in Boc Solid Phase Peptide Synthesis (SPPS) of peptides .
  • Results or Outcomes: The development of a cysteine protecting group for use in solid phase peptide synthesis has been a focus of research .

Safety And Hazards

Diphenylmethanimine hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . It is recommended to handle this compound with gloves and to ensure adequate ventilation .

properties

IUPAC Name

diphenylmethanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZCMMSAPYFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201248
Record name Benzophenone imine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylmethanimine hydrochloride

CAS RN

5319-67-5
Record name Benzophenone imine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5319-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzophenone imine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOPHENONE IMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylmethanimine hydrochloride
Reactant of Route 2
Reactant of Route 2
Diphenylmethanimine hydrochloride
Reactant of Route 3
Reactant of Route 3
Diphenylmethanimine hydrochloride
Reactant of Route 4
Diphenylmethanimine hydrochloride
Reactant of Route 5
Diphenylmethanimine hydrochloride
Reactant of Route 6
Reactant of Route 6
Diphenylmethanimine hydrochloride

Citations

For This Compound
3
Citations
G Zheng, X Ma, J Li, D Zhu, M Wang - The Journal of Organic …, 2015 - ACS Publications
… 1-imine hydrochloride and 1-(4-methoxyphenyl)ethanimine hydrochloride toward the optimized conditions, a complex mixture were obtained, while diphenylmethanimine hydrochloride …
Number of citations: 33 pubs.acs.org
CJ Sun, G Meng, Y Li, N Wang, P Chen… - Inorganic …, 2020 - ACS Publications
BN-doped polycyclic aromatic hydrocarbons (PAHs) have attracted numerous attentions because of their fascinating optical and electronic properties. In this work, a series of electron-…
Number of citations: 9 pubs.acs.org
XY Wang, FD Zhuang, X Zhou, DC Yang… - Journal of Materials …, 2014 - pubs.rsc.org
Flexible side chains have not drawn much attention in the development of organic semiconductors compared to the conjugated backbone counterparts. In this work, a series of BN-…
Number of citations: 90 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.